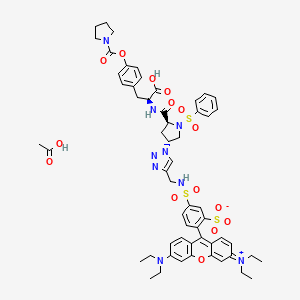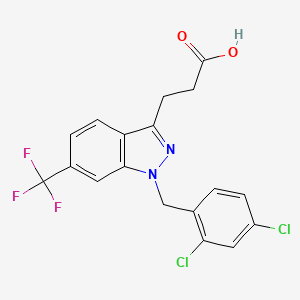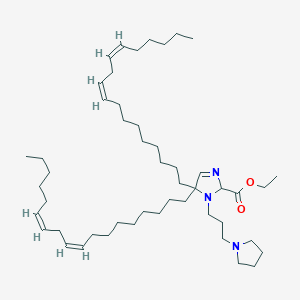
R-BC154 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-BC154 acetate is a selective fluorescent antagonist of the α9β1 integrin. This compound acts as a high-affinity, activation-dependent integrin probe, which is particularly useful for investigating the binding activity of α9β1 and α4β1 integrins .
Preparation Methods
The synthesis of R-BC154 acetate involves a series of steps, including the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is based on a series of N-phenylsulfonyl proline dipeptides . The industrial production methods for this compound are not widely documented, but the laboratory synthesis involves precise reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
R-BC154 acetate undergoes various chemical reactions, primarily involving its interaction with integrins. The compound has shown high affinity for α9β1 integrin (K_i = 12.7 nM) and α4β1 integrin (K_i = 38.0 nM) under Ca2+/Mg2+ conditions in human glioblastoma LN18 cell lines . The major products formed from these reactions are typically the integrin-bound complexes, which are crucial for studying integrin binding activity.
Scientific Research Applications
R-BC154 acetate has several scientific research applications:
Chemistry: It serves as a high-affinity fluorescent probe for studying integrin interactions.
Biology: The compound is used to investigate the binding activity of α9β1 and α4β1 integrins in various cell lines.
Mechanism of Action
R-BC154 acetate exerts its effects by selectively binding to α9β1 and α4β1 integrins. This binding is highly dependent on integrin activation, making it a useful probe for investigating integrin expression and activation on defined cell phenotypes in vivo . The molecular targets of this compound are the α9β1 and α4β1 integrins, which play significant roles in cell adhesion and signaling pathways.
Comparison with Similar Compounds
R-BC154 acetate is unique due to its high affinity and selectivity for α9β1 and α4β1 integrins. Similar compounds include:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656 These compounds also target integrins but may differ in their specificity, affinity, and applications .
Properties
Molecular Formula |
C57H65N9O15S3 |
|---|---|
Molecular Weight |
1212.4 g/mol |
IUPAC Name |
acetic acid;5-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C55H61N9O13S3.C2H4O2/c1-5-60(6-2)38-18-23-44-49(30-38)77-50-31-39(61(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)80(73,74)75)78(69,70)56-33-37-34-63(59-58-37)40-29-48(64(35-40)79(71,72)42-14-10-9-11-15-42)53(65)57-47(54(66)67)28-36-16-20-41(21-17-36)76-55(68)62-26-12-13-27-62;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,56H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,57,65,66,67,73,74,75);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChI Key |
HZQNIDGYMDDNNP-MOVBADFXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)



![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)
![4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)
![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)

![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
